molecular formula C11H12ClNO3 B2627241 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride CAS No. 2183577-00-4

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride

Cat. No.: B2627241
CAS No.: 2183577-00-4
M. Wt: 241.67
InChI Key: WNWHGNADZIEBNW-UHFFFAOYSA-N
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Description

Scientific Research Applications

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride has a wide range of applications in scientific research:

Future Directions

While specific future directions for “7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride” were not found, research in the field of organoboron compounds, which this compound may belong to, is ongoing. This includes the development of new agents for improving cardiac function and the synthesis of novel acid-cleavable linkers for use in antibody-drug conjugates .

Mechanism of Action

Target of Action

The primary targets of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play a crucial role in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .

Mode of Action

This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This interaction leads to changes in the ion balance within the cells .

Biochemical Pathways

The affected biochemical pathways involve the transport of sodium and potassium ions across the cell membrane and the regulation of calcium levels in the sarcoplasmic reticulum . The downstream effects of these pathways include changes in cell signaling and muscle contraction .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action .

Result of Action

The molecular and cellular effects of this compound’s action include changes in ion concentrations within cells and alterations in cell signaling and muscle contraction . These effects can influence various physiological processes, depending on the specific cells and tissues involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride typically involves a multi-step process. One common method starts with the reaction of 7-hydroxychroman-4-one with aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst. This reaction forms 7-aminoalkoxychromane-4-ones, which are then reacted with arylaldehydes in the presence of hydrochloric acid as a Brønsted acid catalyst to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-one derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Aminoethoxy)-2H-chromen-2-one Hydrochloride is unique due to its chromen-2-one core, which imparts specific chemical and biological properties

Properties

IUPAC Name

7-(2-aminoethoxy)chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9;/h1-4,7H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOEHADOQYBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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